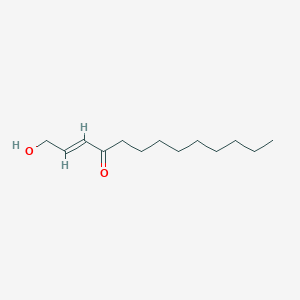

1-Hydroxy-2-tridecen-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

142450-04-2 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(E)-1-hydroxytridec-2-en-4-one |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+ |

InChI-Schlüssel |

SBHNMBMWZBAJON-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)C=CCO |

Isomerische SMILES |

CCCCCCCCCC(=O)/C=C/CO |

Kanonische SMILES |

CCCCCCCCCC(=O)C=CCO |

Synonyme |

1-Hydroxy-2-tridecen-4-one |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Biodiversity-Driven Discovery from Biological Sources

The search for novel chemical entities is often guided by the immense biodiversity of our planet. Investigations into various biological sources have revealed a wealth of unique compounds, some of which are structurally related to 1-Hydroxy-2-tridecen-4-one.

Higher plants are a primary reservoir of bioactive secondary metabolites. Phytochemical investigations of several plant species have led to the isolation of long-chain aliphatic ketones and alcohols, indicating that plants are a promising source for compounds like this compound.

Moricandia sinaica : A study on the phytochemical composition of Moricandia sinaica shoots revealed the presence of 2-Tridecen-1-ol as a major constituent, accounting for 35% of the crude extract mdpi.com. This C13 alcohol is structurally very similar to this compound, differing in the position and nature of the oxygenated functional group. The presence of this analogue strongly suggests that related metabolic pathways could produce the target ketone. Further phytochemical analysis of M. sinaica has identified a range of other compounds, including flavonoids and phenolic acids plos.orgmdpi.comnih.gov.

Codonopsis Radix : The volatile oil of Codonopsis Radix has been found to contain (Z)-2-Tridecen-1-ol nih.gov. Codonopsis species are known to produce a wide array of chemical constituents, including polyacetylenes, flavonoids, and alkaloids, which are extracted for their medicinal properties kab.ac.ugfrontiersin.orgresearchgate.netnih.govnih.gov. The identification of a tridecenol isomer in this plant further supports the likelihood of finding related ketone structures in the same or similar species.

Bidens pilosa : This plant is a well-known source of a diverse range of secondary metabolites, including polyacetylenes, flavonoids, and terpenoids researchgate.netscispace.comresearchgate.netplantsjournal.combookpi.orgnih.govresearchgate.netnih.govresearchgate.net. While this compound has not been specifically reported, the extensive phytochemical profile of Bidens pilosa makes it a candidate for harboring such lipid-soluble compounds.

Table 1: Plant Sources of Structurally Related Compounds

| Plant Species | Compound Identified | Reference |

|---|---|---|

| Moricandia sinaica | 2-Tridecen-1-ol | mdpi.com |

The marine environment, with its unique biodiversity, is a prolific source of novel natural products nih.govnih.govfrontiersin.orgrsc.orgencyclopedia.pub.

Red Algae : These organisms are known to produce a variety of bioactive compounds, including halogenated compounds and terpenes nih.govwikipedia.org. Some red algae have been shown to perform bioreductions of various ketones, indicating the presence of enzymatic machinery capable of modifying such molecules researchgate.net. The diversity of lipid and ketone compounds in red algae suggests they could be a potential source of this compound or its derivatives nih.gov.

Sponges : Marine sponges are renowned for producing a vast array of structurally diverse and biologically active secondary metabolites, including alkaloids, terpenoids, and polyketides nih.govnih.govfrontiersin.orgrsc.orgencyclopedia.pub. The chemical diversity of sponge-derived compounds makes them a high-priority target in the search for new natural products.

Rove Beetles : These insects are known to produce a variety of defensive chemical compounds from their abdominal glands nih.govsicb.orgsciencedaily.comresearchgate.netresearchgate.net. These secretions often contain a complex mixture of iridoids, ketones, and other volatile organic compounds nih.govresearchgate.net. The biosynthetic capabilities of rove beetles to produce a range of ketones make them a plausible, though underexplored, source for compounds like this compound.

Advanced Separation and Purification Techniques

The isolation of a specific compound from a complex natural extract requires a systematic approach involving advanced separation and purification techniques.

Bioactivity-guided fractionation is a common strategy employed to isolate active compounds from natural sources researchgate.netnih.govacs.org. This process involves the stepwise separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for isolating a compound like this compound would typically involve:

Extraction : The source material (e.g., plant leaves, marine sponge tissue) is first extracted with a suitable solvent, often starting with a nonpolar solvent like hexane or ethyl acetate to enrich for lipid-soluble compounds.

Fractionation : The crude extract is then fractionated using techniques such as column chromatography plantsjournal.comsemanticscholar.orgmq.edu.aumdpi.comresearchgate.netnih.gov. This technique separates the components of the mixture based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the solvent).

Purification : The fractions showing the desired bioactivity (or containing compounds of interest based on preliminary analysis like TLC) are further purified using more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Structure Elucidation : Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Common Techniques in the Isolation of Natural Products

| Technique | Purpose |

|---|---|

| Extraction | |

| Soxhlet Extraction | Continuous extraction of compounds from a solid material. |

| Maceration | Soaking the plant material in a solvent. |

| Fractionation | |

| Column Chromatography | Separation of compounds based on polarity. |

| Purification | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of compounds. |

| Analysis | |

| Thin-Layer Chromatography (TLC) | Preliminary separation and identification of compounds in a mixture. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. |

Biosynthetic Pathways and Mechanistic Elucidation

Lipid Precursor Utilization and Initial Oxygenation Events

The biosynthesis is hypothesized to commence with common C18 polyunsaturated fatty acids, such as linolenic acid or linoleic acid, which are abundant in many biological systems, particularly in plants. These fatty acids serve as the foundational backbone for a vast array of signaling molecules and secondary metabolites. The initial and critical step in this proposed pathway is the introduction of an oxygen moiety into the fatty acid chain, a reaction catalyzed by lipoxygenase enzymes.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific incorporation of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. harvard.edu Depending on the specific LOX isoform, oxygenation can occur at different positions of the fatty acid chain. For the formation of a C13 compound, a 13-LOX is implicated. This enzyme specifically targets the C-13 position of an 18-carbon fatty acid like linolenic acid, leading to the formation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT). mdpi.com This hydroperoxide is a key branching point in the oxylipin pathway, leading to various bioactive compounds. mdpi.comresearchgate.net

Table 1: Key Enzymes and Substrates in the Initial Biosynthetic Steps

| Enzyme | Substrate | Product | Function |

|---|

Enzymatic Transformations Leading to Hydroxyl and Ketone Functionalities

Following the initial lipoxygenase-catalyzed oxygenation, the resulting fatty acid hydroperoxide undergoes a series of enzymatic transformations to introduce the characteristic hydroxyl and ketone groups of 1-Hydroxy-2-tridecen-4-one and to shorten the carbon chain.

The hydroperoxy group of 13-HPOT is chemically unstable and can be enzymatically converted to a more stable hydroxyl group. This reduction is a common fate for fatty acid hydroperoxides in various metabolic pathways. Subsequently, the formation of the ketone at the C-4 position likely involves the action of a dehydrogenase enzyme, which would oxidize a pre-existing hydroxyl group at that position. This precursor hydroxyl group would be an intermediate generated during the chain-shortening process.

To arrive at a 13-carbon backbone from an 18-carbon precursor, a chain-shortening mechanism is necessary. The most established biological pathway for fatty acid shortening is β-oxidation. In this process, the fatty acid is degraded by the sequential removal of two-carbon acetyl-CoA units. wikipedia.org For an unsaturated fatty acid like 13-HPOT, this process would require auxiliary enzymes, such as isomerases and reductases, to handle the double bonds. researchgate.netnih.gov It is proposed that two cycles of β-oxidation would remove four carbons from the carboxylic acid end, leaving a C14 intermediate. A subsequent loss of a single carbon, or a modified final β-oxidation cycle, would result in the C13 skeleton. The characteristic trans-double bond at the C-2 position in the final product is a feature consistent with an intermediate of the β-oxidation spiral. researchgate.net

Genetic and Genomic Basis of Biosynthetic Innovation

While a specific gene cluster for this compound biosynthesis has not been identified, the genetic basis for such a pathway can be inferred from other known metabolic pathways. The production of this compound would necessitate the coordinated expression of several genes encoding the required enzymes. Typically, genes for a specific metabolic pathway are co-regulated and may be physically clustered together in the genome, particularly in plants and microbes.

It is anticipated that the genetic architecture for this pathway would include:

A lipoxygenase (LOX) gene, likely a 13-LOX, to catalyze the initial oxygenation.

Genes for the core enzymes of the β-oxidation pathway , including acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.

Genes for auxiliary β-oxidation enzymes (e.g., isomerase, reductase) to process the unsaturated fatty acid intermediate.

A dehydrogenase/oxidase gene responsible for the final ketone formation.

Advances in comparative genomics and transcriptomics could facilitate the discovery of such gene clusters in organisms that produce this compound or structurally related compounds.

Proposed Biogenetic Routes for Aliphatic Hydroxyketones

Based on the enzymatic activities discussed, a comprehensive biogenetic route for this compound can be proposed, starting from linolenic acid (Figure 1).

Initial Oxygenation : The pathway is initiated by the action of 13-lipoxygenase on linolenic acid, forming 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

Reduction of Hydroperoxide : The hydroperoxy group is then reduced to a hydroxyl group by a peroxidase or a similar reductase, yielding 13(S)-hydroxyoctadecatrienoic acid (13-HOT).

Activation and Chain Shortening : The carboxylic acid end of 13-HOT is activated to its coenzyme A (CoA) thioester. This molecule then enters the β-oxidation spiral. Two cycles of β-oxidation shorten the chain by four carbons, releasing two molecules of acetyl-CoA and leaving a C14-hydroxy-acyl-CoA intermediate. A subsequent, likely modified, degradation step removes one more carbon unit (or a three-carbon unit is removed in a single step by a different enzymatic mechanism), resulting in a C13 backbone.

Final Modifications : During the final stages of β-oxidation, a hydroxyl group is present at the β-position (which becomes C-4 after chain shortening is complete). The action of a dehydrogenase on this hydroxyl group would yield the ketone at C-4. The enoyl-CoA intermediate of the last β-oxidation cycle would provide the double bond at the C-2 position. The hydroxyl group at C-1 in the final product is likely the result of the initial lipoxygenase attack at C-13 of the original C18 fatty acid, with the numbering convention changing as the chain is shortened from the carboxyl end.

This proposed pathway integrates several well-established enzymatic reactions in fatty acid metabolism to provide a chemically and biologically sound hypothesis for the formation of this compound.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Unsaturated Hydroxyketones

The total synthesis of unsaturated hydroxyketones like 1-hydroxy-2-tridecen-4-one involves the strategic formation of the carbon skeleton and the stereoselective introduction of the requisite functional groups. Key aspects of these synthetic routes include the stereocontrolled formation of carbon-carbon bonds, the specific placement of hydroxyl and ketone functionalities, and the control of the alkene's E/Z isomerism.

The construction of the carbon backbone of γ-hydroxy-α,β-unsaturated ketones with high stereoselectivity is a critical step in their total synthesis. One effective strategy involves the asymmetric rearrangement of optically active α-sulfinyl enones. This method, induced by a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of triphenylphosphine, can yield optically active γ-hydroxy α-enone derivatives with high enantiomeric excess (up to 99% ee) after oxidative workup. nih.govresearchgate.net The proposed mechanism involves the deprotonation at the γ-position to form an enolate, which then undergoes an asymmetric sigmatropic rearrangement. nih.gov

Another powerful approach is the chiral base-catalyzed Kornblum-DeLaMare rearrangement. This methodology has been successfully applied to the desymmetrization of endoperoxides, which can be generated from dienes via photochemical dioxygenation. The use of cinchona alkaloid-based catalysts facilitates the conversion of these endoperoxides into enantioenriched 4-hydroxyenones in high yields and enantioselectivities. rsc.org

Furthermore, the synthesis of chiral γ-hydroxy-α,β-unsaturated esters, which are close structural relatives and potential precursors to the target ketones, has been achieved starting from chiral cyanohydrins. nih.gov This method utilizes an enzyme-catalyzed reaction to produce chiral cyanohydrins with excellent enantiomeric purity. After protection of the hydroxyl group, the nitrile is reduced to an aldehyde, which then undergoes a Horner-Wittig reaction to form the α,β-unsaturated ester with high E-selectivity. nih.gov

| Method | Key Features | Stereochemical Outcome |

| Asymmetric rearrangement of α-sulfinyl enones | Catalytic DBU, triphenylphosphine | High enantiomeric excess (up to 99% ee) |

| Kornblum-DeLaMare rearrangement | Chiral base catalysis (e.g., cinchona alkaloids) | High enantioselectivity |

| From chiral cyanohydrins (for esters) | Enzymatic resolution, Horner-Wittig reaction | High enantiomeric purity, E-selective alkene formation |

The precise placement of the hydroxyl and ketone functionalities is paramount. In the context of γ-hydroxy-α,β-unsaturated ketones, the hydroxyl group is at a position that can be challenging to introduce directly.

One strategy involves the direct C(sp³)–H hydroxylation of enones. A visible-light-induced hydrogen-atom transfer (HAT) process allows for the γ-hydroxylation of various enones. This metal- and peroxide-free method utilizes a photocatalyst like Na₂-eosin Y to generate a catalytic bromine radical species, which abstracts a hydrogen atom from the γ-position. The resulting radical reacts with molecular oxygen to form a hydroperoxide, which is then reduced to the desired alcohol. nih.gov

Alternatively, the synthesis can proceed through the formation of a β-hydroxy ketone, a common aldol product. organic-chemistry.org While not directly yielding a γ-hydroxy ketone, this highlights a general strategy of forming a hydroxy ketone and then potentially extending the carbon chain or performing functional group interconversions. The dehydration of aldol products is a common route to α,β-unsaturated ketones. libretexts.orglibretexts.org

For the introduction of the ketone functionality, various oxidation methods are available. The oxidation of a secondary alcohol at the appropriate position in a precursor molecule is a standard method. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation.

The geometry of the double bond in α,β-unsaturated ketones significantly influences their biological activity and chemical reactivity. Therefore, controlling the E/Z isomerism is a crucial aspect of the synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. rsc.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome is influenced by the steric bulk of the substituents on the phosphonate and the reaction conditions.

For the selective synthesis of (Z)-alkenes, the Still-Gennari olefination, a modification of the HWE reaction, is highly effective. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6. dntb.gov.uagoogle.com The use of these electron-withdrawing groups accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. dntb.gov.ua

| Olefination Method | Typical Product | Key Reagents/Conditions |

| Horner-Wadsworth-Emmons (HWE) | (E)-alkene | Stabilized phosphonate carbanions |

| Still-Gennari Olefination | (Z)-alkene | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), strong non-coordinating base (e.g., KHMDS/18-crown-6) |

Semi-Synthetic Modifications and Analog Preparation

Semi-synthetic modifications of naturally occurring or synthetically produced unsaturated hydroxyketones are crucial for structure-activity relationship studies and for developing new therapeutic agents. These modifications often involve functional group interconversions and the synthesis of labeled analogs.

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. researchgate.netnih.gov For a molecule like this compound, several functional groups can be targeted for modification.

The hydroxyl group can be a key site for derivatization. It can be oxidized to a ketone, esterified, or converted into an ether. These transformations can alter the molecule's polarity, hydrogen bonding capability, and steric profile, which can in turn affect its biological activity. researchgate.net

The ketone functionality can also be modified. For instance, it can be reduced to a secondary alcohol, which introduces a new stereocenter. It can also be converted to other functional groups such as imines or hydrazones through condensation reactions.

The carbon-carbon double bond of the α,β-unsaturated system is susceptible to a variety of addition reactions, including Michael additions, which can be used to introduce a wide range of substituents at the β-position. Hydrogenation of the double bond would yield the corresponding saturated hydroxyketone.

| Functional Group | Potential Interconversion | Reagents/Reaction Type |

| Hydroxyl (-OH) | Oxidation to Ketone | PCC, Dess-Martin periodinane |

| Esterification | Acyl chloride, carboxylic acid | |

| Etherification | Alkyl halide, Williamson ether synthesis | |

| Ketone (C=O) | Reduction to Alcohol | NaBH₄, LiAlH₄ |

| Imine formation | Primary amine | |

| Alkene (C=C) | Michael Addition | Nucleophiles (e.g., organocuprates) |

| Hydrogenation | H₂, Pd/C |

Isotopically labeled analogs are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying metabolites. acs.org The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (²H or D) or heavy carbon (¹³C), or radioisotopes such as carbon-14 (¹⁴C) or fluorine-18 (¹⁸F). rsc.orgchem-station.com

Deuterium labeling can be accomplished through various methods. For α,β-unsaturated ketones, electrochemical deuteration using D₂O as the deuterium source has been reported as an effective method. researchgate.net Another approach involves the use of a Pd/C-Al-D₂O system for H-D exchange reactions. nih.gov The kinetic isotope effect observed with deuterated compounds can provide insights into the rate-determining steps of chemical reactions. chem-station.com

For mechanistic studies of its formation or biological action, carbon-11 or fluorine-18 labeled analogs can be synthesized for use in Positron Emission Tomography (PET) studies. nih.gov The synthesis of a radiofluorinated ketone body derivative, (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid, has been reported as a tool for studying ketone body metabolism. nih.govrsc.org A similar strategy could potentially be adapted for the synthesis of a radiolabeled analog of this compound.

The synthesis of these labeled compounds often requires modifications of the established synthetic routes to incorporate the isotopic label at a specific position. For instance, a ¹³C or ¹⁴C label could be introduced by using a labeled starting material in one of the key carbon-carbon bond-forming steps.

| Isotope | Application | Synthetic Approach |

| Deuterium (²H) | Mechanistic studies (Kinetic Isotope Effect) | Electrochemical deuteration with D₂O, Pd/C-Al-D₂O catalyzed H-D exchange |

| Carbon-13 (¹³C) | NMR-based mechanistic and metabolic studies | Use of ¹³C-labeled starting materials in the synthesis |

| Carbon-14 (¹⁴C) | Drug metabolism and pharmacokinetic studies | Use of ¹⁴C-labeled precursors |

| Fluorine-18 (¹⁸F) | PET imaging for metabolic studies | Nucleophilic fluorination of a suitable precursor |

Biological Activities and Molecular Mechanisms of Action in Research Models

Evaluation in In Vitro Cellular Systems

In vitro studies are fundamental for elucidating the specific biological effects of a compound at the cellular level. For aliphatic ketones, these studies have revealed a range of activities from enzyme inhibition to the modulation of key cellular pathways.

Cell-based assays allow for the controlled investigation of a compound's impact on specific cellular functions. Aliphatic ketones and related structures have been shown to interact with various biological systems in these assays.

Enzyme Inhibition: Ketone moieties are present in a variety of molecules that function as enzyme inhibitors. wikipedia.org The carbonyl group of the ketone can interact with active sites of enzymes, leading to either reversible or irreversible inhibition. For instance, fluoro-ketones are known inhibitors of hydrolytic enzymes. acs.org While specific targets for 1-Hydroxy-2-tridecen-4-one are unknown, its α,β-unsaturated ketone structure is a feature found in many covalent inhibitors, suggesting it could potentially interact with enzymes through this reactive group.

Immunomodulation: Aliphatic compounds, particularly those derived from natural sources, have demonstrated immunomodulatory effects. Organosulfur compounds from garlic, which are aliphatic in nature, can influence the immune system by modulating the secretion of cytokines. nih.gov Depending on the specific compound and experimental context, these effects can be either pro-inflammatory or anti-inflammatory. eurekaselect.com For example, certain garlic-derived compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, while others may shift the immune balance between Th1 and Th2 responses. nih.govnih.gov This suggests that long-chain aliphatic ketones like this compound could potentially interact with immune cells and alter their function.

Identifying the protein targets and cellular pathways affected by a compound is crucial to understanding its mechanism of action.

M-phase Inducer Phosphatases: M-phase inducer phosphatases, such as those in the Cdc25 family, are critical regulators of the cell cycle. ebi.ac.uk These dual-specificity phosphatases activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the cell into mitosis. molbiolcell.orguniprot.org For example, Cdc25B is required for the G2/M transition. uniprot.org While there is no direct evidence linking this compound to these enzymes, the inhibition of such critical cell cycle regulators is a common mechanism for anti-proliferative compounds.

Cellular Pathways Modulated by Ketone Bodies: Research on ketone bodies, which are simple aliphatic ketones like β-hydroxybutyrate, offers significant insight into the potential pathways that could be modulated by more complex ketones. Ketone bodies are not just energy sources; they are also signaling molecules that can reduce oxidative stress and inflammation. nih.govfrontiersin.org They have been shown to enhance mitochondrial function and upregulate antioxidant pathways involving proteins such as SIRT3, SOD2, and FOXO3A. frontiersin.org Furthermore, ketone bodies can inhibit inflammatory pathways, providing a basis to hypothesize that other aliphatic ketones might possess similar signaling capabilities. nih.gov

Assessment in In Vivo Non-Human Research Models (e.g., rodent models for physiological responses)

In vivo studies in non-human models are essential for understanding the systemic effects of a compound. Rodent models are frequently used to assess the physiological responses to the administration of aliphatic ketones. nih.govresearchgate.net

Studies involving the administration of exogenous ketone supplements to rodent models have demonstrated effects on motor performance and metabolism. nih.gov For example, in mouse models of certain neurological disorders, nutritional ketosis has been shown to attenuate motor dysfunction. nih.gov These studies measure various physiological parameters, including blood glucose and ketone levels, to correlate biochemical changes with functional outcomes. nih.gov Such models would be appropriate for investigating the potential systemic effects of this compound, including its metabolic fate and impact on physiological functions.

Emerging Biological Activities of Related Aliphatic Compounds (e.g., anti-trypanosomal, neuroprotective)

Research into natural products has uncovered a wide range of biological activities for aliphatic compounds, including potential therapeutic applications against parasitic diseases and neurodegeneration.

African trypanosomiasis is a parasitic disease for which new therapeutic agents are urgently needed. uclouvain.be A variety of natural products, including aliphatic compounds, have been screened for activity against Trypanosoma species. uclouvain.benih.govnih.gov For example, the essential oil of Strychnos spinosa, which contains several aliphatic and terpenic constituents, has shown antitrypanosomal activity. ucl.ac.be One of its components, the aliphatic ketone (E)-geranylacetone, was identified as having an IC50 value of 27.5 µM against Trypanosoma brucei. ucl.ac.be This highlights the potential of aliphatic ketones as a structural class for the development of new anti-trypanosomal drugs.

| Compound | Source | Target Organism | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| (E)-Nerolidol | Strychnos spinosa | T. brucei | 7.6 | >65 |

| Linalool | Strychnos spinosa | T. brucei | 12.5 | >40 |

| (E)-Geranylacetone | Strychnos spinosa | T. brucei | 27.5 | >19 |

| β-Ionone | Strychnos spinosa | T. brucei | 31.0 | >8 |

There is substantial evidence that ketone bodies, a class of aliphatic ketones, have neuroprotective effects. frontiersin.orgnih.gov These effects are attributed to several mechanisms, including improving brain energy metabolism when glucose utilization is impaired, enhancing mitochondrial efficiency, reducing the production of reactive oxygen species (ROS), and decreasing inflammation. nih.govmdpi.com Ketones can serve as an alternative energy source for neurons, which is particularly relevant in neurodegenerative diseases characterized by brain glucose hypometabolism. mdpi.com By improving mitochondrial function and reducing oxidative stress, ketone bodies can protect neurons from various types of injury. nih.govnih.gov

| Neuroprotective Mechanism of Ketone Bodies | Description |

|---|---|

| Enhanced Energy Metabolism | Provide an alternative fuel source to glucose for neurons, bypassing deficits in glucose metabolism. mdpi.com |

| Improved Mitochondrial Function | Increase mitochondrial efficiency and biogenesis, leading to higher ATP production. nih.gov |

| Reduced Oxidative Stress | Decrease the production of reactive oxygen species (ROS) and enhance endogenous antioxidant defenses. frontiersin.org |

| Anti-inflammatory Effects | Inhibit inflammatory pathways, reducing neuroinflammation associated with neurodegenerative diseases. nih.gov |

| Epigenetic Modulation | Act as signaling molecules that can lead to changes in gene expression related to stress resistance and longevity. nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Hydroxyl and Ketone Group Positions on Activity

The relative positioning of the hydroxyl (-OH) and ketone (C=O) groups within a molecule can significantly influence its biological effects. For instance, in flavonoids, the position of hydroxyl groups is a known determinant of their antioxidant and cytotoxic activities. nih.gov While direct SAR studies on the positional isomers of 1-Hydroxy-2-tridecen-4-one are not extensively detailed in the available literature, general principles from related classes of compounds suggest that altering the location of these functional groups would likely impact activity.

Moving the hydroxyl group away from the α-position relative to the carbonyl group could alter the molecule's polarity, hydrogen bonding capacity, and interaction with cellular targets. Similarly, shifting the ketone group along the alkyl chain would change the electronic properties of the α,β-unsaturated system, potentially affecting its reactivity as a Michael acceptor. Research on hydroxy fatty acids (HFAs) has shown that the position of the hydroxyl group along the fatty acid chain is critical for their antiproliferative activities. mdpi.com For example, studies on hydroxylated palmitic and stearic acids revealed that regioisomers with the hydroxyl group at different positions exhibited varying levels of activity against human cancer cell lines. mdpi.com

Table 1: Illustrative Impact of Hydroxyl Position on Biological Activity in Related Compound Classes

| Compound Class | Hydroxyl Position | Observed Effect on Activity | Reference |

| Hydroxylated Fatty Acids | Varied (e.g., C-7, C-9) | Antiproliferative activity is dependent on the specific position of the hydroxyl group. | mdpi.com |

| Flavones | C-6 vs. C-7 | Cytotoxic potential is influenced by the esterification position of the hydroxyl group. | nih.gov |

This table illustrates the principle of positional importance for the hydroxyl group in related compound classes, as specific data for this compound isomers is not available in the provided search results.

Influence of Alkene Position and Stereochemistry

The position and stereochemistry (i.e., the E/Z or cis/trans configuration) of the double bond are crucial factors in the biological activity of unsaturated compounds. The α,β-unsaturation, as seen in this compound, is a key pharmacophore for many biologically active ketones, conferring the ability to act as a Michael acceptor. researchgate.net

Shifting the double bond to other positions, such as β,γ or further down the alkyl chain, would eliminate the conjugated system with the carbonyl group, likely reducing or altering its biological activity. Studies on long-chain alkenones have highlighted the biosynthetic and structural diversity arising from different double bond positions. researchgate.netnih.gov

The stereochemistry of the double bond is also a significant factor. In general, the geometry of a molecule dictates how well it fits into the active site of an enzyme or a receptor. For α,β-unsaturated ketones, different stereochemical configurations can lead to variations in biological activities and toxicities. researchgate.net For example, within olefinic homologues, terminal vinyl-substituted derivatives have been observed to be more toxic than internal vinylene-substituted ones. researchgate.net

Role of Alkyl Chain Length and Saturation

The length and degree of saturation of the alkyl chain play a pivotal role in determining the biological activity of lipid-like molecules. The long alkyl chain of this compound contributes to its lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Studies on various aliphatic compounds have demonstrated a clear correlation between alkyl chain length and biological effects such as cytotoxicity. For amphiphilic compounds, increasing the chain length can modulate cytotoxicity, with intermediate chain lengths often exhibiting the highest activity. nih.gov For instance, in a series of amphiphilic selenolanes, conjugates with C8-C10 alkyl chains showed a concentration- and time-dependent increase in cytotoxicity, while those with longer chains (C12-C14) exhibited a saturation effect. nih.gov This suggests that there may be an optimal chain length for a particular biological activity. In other classes of compounds, such as phenols, the presence of an alkyl group has been proven necessary for cytotoxic activity. researchgate.net

Complete saturation of the alkyl chain, by removing the C=C double bond, would fundamentally alter the molecule's electronic properties and shape. This would eliminate its capacity for Michael addition, which is often a primary mechanism of action for α,β-unsaturated ketones, likely leading to a significant decrease in cytotoxicity. researchgate.netresearchgate.net

Table 2: General Trends of Alkyl Chain Length on Cytotoxicity in Aliphatic Compounds

| Chain Length | General Effect on Cytotoxicity | Rationale | Reference |

| Short (e.g., C6) | Often lower cytotoxicity | Insufficient lipophilicity to effectively interact with cell membranes. | nih.gov |

| Intermediate (e.g., C8-C10) | Often peak cytotoxicity | Optimal balance of hydrophilicity and lipophilicity for cellular uptake and target interaction. | nih.gov |

| Long (e.g., C12-C14) | May show saturation or decrease in cytotoxicity | Increased aggregation or altered membrane interaction can limit bioavailability. | nih.gov |

This table represents generalized trends observed in other classes of aliphatic compounds, as specific comparative data across a homologous series of this compound is not available in the provided search results.

Correlation Between Structural Features and Biological Response Profiles

A comprehensive understanding of the SAR for this class of compounds requires systematic modification of each structural feature and subsequent evaluation of the biological effects. While the general principles derived from related compound classes provide a valuable framework, specific experimental data on a series of this compound analogs would be necessary to build a precise predictive model for their biological activity.

Advanced Analytical and Spectroscopic Methodologies for Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Hydroxy-2-tridecen-4-one. This method combines the exceptional separation capability of gas chromatography with the powerful detection and identification ability of mass spectrometry.

For qualitative analysis , the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its initial identification. libretexts.org Upon exiting the column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment into a predictable pattern of smaller, charged ions. whitman.edu The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. libretexts.org Key fragmentation patterns for an aliphatic, unsaturated hydroxy-ketone like this compound would include α-cleavage adjacent to the carbonyl group and cleavage next to the hydroxyl group. jove.comlibretexts.org The high-resolution capability of the mass analyzer allows for the determination of the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. nih.gov

For quantitative analysis , GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning a full range of masses, the instrument is set to detect only a few specific, characteristic fragment ions of this compound. This approach significantly enhances sensitivity and selectivity, allowing for the accurate measurement of the compound's concentration even at very low levels in a complex mixture. nih.gov Calibration curves are typically generated using standards of known concentration to ensure the accuracy of the quantification.

Due to the presence of a polar hydroxyl group, derivatization may be employed prior to GC-MS analysis. This chemical modification, such as converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, can improve the compound's volatility and thermal stability, leading to better chromatographic peak shape and more reproducible results.

| Parameter | Description |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for high resolution |

| Scan Range (Qualitative) | m/z 40-500 |

| Selected Ions (Quantitative) | Specific fragment ions and molecular ion (e.g., m/z 43, 57, M+) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. jchps.comcore.ac.uk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to unambiguously determine its constitution and stereochemistry.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of every hydrogen atom in the molecule. slideshare.net For this compound, distinct signals would be expected for the protons on the double bond (olefinic region, ~5.5-7.0 ppm), the proton attached to the carbon bearing the hydroxyl group (carbinol proton, ~4.0-4.5 ppm), protons adjacent to the carbonyl group (~2.2-2.7 ppm), and the long alkyl chain protons (~0.8-1.6 ppm). nih.gov The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (spin-spin coupling) indicate the number of neighboring protons, helping to establish connectivity. libretexts.org

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. Key signals for this compound would include the carbonyl carbon (~195-210 ppm), the two olefinic carbons (~120-150 ppm), the carbon bonded to the hydroxyl group (~65-75 ppm), and the carbons of the alkyl chain (~10-40 ppm). youtube.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to map out the proton connectivity within the alkyl chain and to connect the olefinic protons to their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C spectra. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire carbon skeleton. For instance, it would show correlations from the protons adjacent to the carbonyl group to the carbonyl carbon itself, and from the carbinol proton to nearby carbons, thus confirming the relative positions of the key functional groups. wiley.com

NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is essential for determining the stereochemistry, such as the E or Z configuration of the double bond. core.ac.uk

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Identifies types of protons, their relative numbers, and neighboring protons. |

| ¹³C NMR / DEPT | Identifies the number of unique carbons and their types (C, CH, CH₂, CH₃). |

| COSY | Maps ¹H-¹H spin-spin coupling networks to establish proton connectivity. |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations to connect molecular fragments. |

| NOESY/ROESY | Reveals through-space proton proximities to determine stereochemistry (e.g., double bond geometry). |

Mass Spectrometry (MS) Techniques (e.g., HRESI-LCMS-based metabolomics)

For analyzing this compound in biological or other complex liquid matrices, particularly in the context of metabolomics, High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HRESI-LCMS) is the method of choice. labrulez.com This technique is ideal for polar and thermally fragile molecules that are not well-suited for GC-MS. nih.gov

The workflow begins with liquid chromatography (LC), where the compound is separated from other components in the sample matrix based on its chemical properties, typically using a reversed-phase (e.g., C18) column. youtube.com After separation, the eluent enters the mass spectrometer through an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that converts molecules in solution into gas-phase ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with minimal fragmentation. nih.gov

The high-resolution mass analyzer (such as an Orbitrap or TOF) then measures the mass-to-charge ratio of the resulting ion with extremely high accuracy (typically <5 ppm error). thermofisher.com This precision allows for the unambiguous determination of the compound's elemental formula, a critical step in its identification.

In metabolomics studies, this untargeted approach allows for the comprehensive profiling of all detectable small molecules in a biological sample. nih.gov To further confirm the identity of this compound, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the specific ion corresponding to the compound is selected, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information that can be compared to standards or databases for confident identification. thermofisher.com

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₂ |

| Exact Mass | 212.17763 |

| Ion (Positive ESI) | [M+H]⁺ (Protonated molecule) |

| m/z of [M+H]⁺ | 213.18541 |

| Ion (Negative ESI) | [M-H]⁻ (Deprotonated molecule) |

| m/z of [M-H]⁻ | 211.17038 |

| Mass Accuracy | Typically < 5 ppm |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Matrices

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize materials that are non-volatile or insoluble, such as polymers, resins, or complex biological matter. wikipedia.orgeag.com While not a primary tool for the structural elucidation of a pure, analyzable compound like this compound, it is invaluable for detecting its presence within an intractable matrix or for studying its thermal decomposition pathways. pnnl.gov

In Py-GC/MS, a sample containing the compound is rapidly heated to a very high temperature (typically 500–1000 °C) in an inert atmosphere. wikipedia.org This process, called pyrolysis, causes the thermal fragmentation of large molecules into smaller, more volatile products characteristic of the original substance. youtube.com These pyrolysis products (pyrolyzates) are then swept into a GC-MS system for separation and identification. pnnl.gov

If this compound were embedded in a complex matrix (e.g., a plant cuticle or a food residue), Py-GC/MS could be used to generate a specific "fingerprint" of pyrolyzates. The resulting chromatogram, or pyrogram, would display a pattern of decomposition products. The identification of these products can provide clues about the original structure. For this compound, thermal decomposition would likely lead to cleavage of the long alkyl chain, dehydration, and other rearrangements, producing a series of smaller alkenes, alkanes, ketones, and aldehydes that could be detected by the MS. researchgate.net This technique is particularly useful in forensic science, materials science, and geochemistry where the sample cannot be analyzed by conventional methods. youtube.com However, it is an indirect analysis method, and care must be taken as matrix components can interfere with the results. acs.orgnih.gov

| Product Type | Examples | Formation Mechanism |

|---|---|---|

| Alkenes/Alkadienes | 1-Nonene, various dienes | Cleavage of the C-C bonds in the alkyl side chain. |

| Aldehydes/Ketones | Butanal, 2-Heptanone | Cleavage adjacent to the carbonyl and hydroxyl groups. |

| Cyclic Compounds | Substituted cyclopentenones | Intramolecular cyclization and rearrangement reactions. |

| Water | H₂O | Dehydration (loss of the hydroxyl group). |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 1-Hydroxy-2-tridecen-4-one, might interact with a biological target, typically a protein or enzyme.

Currently, there are no published studies that have performed molecular docking simulations specifically with this compound. Such a study would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant biological target. The results would be presented in a table format, detailing binding affinities and key interactions.

Interactive Data Table: Illustrative Molecular Docking Results No data available from published studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|

Pharmacophore Modeling for Bioactive Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in virtual screening and lead optimization.

A pharmacophore model for this compound has not been developed, as this would require a set of known active molecules with similar biological activity. The model would highlight key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its activity.

Interactive Data Table: Hypothetical Pharmacophore Features of this compound Based on its chemical structure, a hypothetical model could include:

| Pharmacophoric Feature | Number of Features | Location on Moiety |

|---|---|---|

| Hydrogen Bond Donor | 1 | Hydroxyl group |

| Hydrogen Bond Acceptor | 2 | Carbonyl and hydroxyl oxygen |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize novel inhibitors or activators. This rational approach aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

As there are no known biological targets for this compound with available crystal structures, SBDD approaches have not been applied to this compound. A typical SBDD project would involve iterative cycles of computational design, chemical synthesis, and biological evaluation to develop analogs with improved properties.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and dipole moment.

There are no specific quantum chemical studies reported for this compound. Such calculations would be valuable for understanding its chemical stability, reactivity hotspots, and spectroscopic properties.

Interactive Data Table: Predicted Electronic Properties (Illustrative) No data available from published studies.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | N/A | N/A |

| LUMO Energy | N/A | N/A |

| HOMO-LUMO Gap | N/A | N/A |

| Dipole Moment | N/A | N/A |

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology are interdisciplinary fields that aim to understand the complex interactions between drugs, biological targets, and pathways within a biological system. These approaches can help to elucidate the mechanism of action of a compound and predict its potential therapeutic effects and side effects.

The application of network pharmacology or systems biology to investigate this compound has not been documented. A study of this nature would involve identifying potential protein targets of the compound and mapping them onto biological pathways to understand its systemic effects.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Biosynthetic Enzymes Specific to 1-Hydroxy-2-tridecen-4-one

A fundamental area of future research is the identification and characterization of the biosynthetic pathway leading to this compound in nature. It is hypothesized that its biosynthesis from a C13 fatty acid precursor would likely involve a series of enzymatic modifications, including desaturation and hydroxylation.

Key enzyme families that warrant investigation include:

Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into fatty acid chains. wikipedia.orgnih.gov A specific FAD could catalyze the formation of the double bond at the C2-C3 position of a tridecanoic acid derivative. researchgate.net The regioselectivity and stereospecificity of such an enzyme would be of significant interest.

Hydroxylases: Following desaturation, a hydroxylase, likely a cytochrome P450 monooxygenase or a dioxygenase, could introduce the hydroxyl group at the C1 position. The mechanism of these enzymes often involves the activation of molecular oxygen. researchgate.net

Future research should focus on isolating organisms that may produce this compound and employing transcriptomic and proteomic approaches to identify candidate genes encoding for these enzymes. Subsequent heterologous expression and in vitro characterization of these enzymes would be crucial to confirm their function and understand their catalytic mechanisms.

Development of Chemoenzymatic or Biotechnological Synthesis Routes

The development of efficient and stereoselective synthesis methods for this compound is a critical step for enabling its further study. Both chemoenzymatic and purely biotechnological routes present viable avenues.

Chemoenzymatic approaches could combine the strengths of chemical synthesis and biocatalysis. For instance, a chemical method could be used to synthesize a precursor molecule, which is then converted to the final product using a specific enzyme. A potential chemoenzymatic route could involve the enzymatic hydrolysis of a corresponding ester to yield the target hydroxyl group, a reaction often catalyzed by lipases with high enantioselectivity. rsc.org

Biotechnological production using engineered microorganisms is another promising direction. nih.gov This would involve the heterologous expression of the identified biosynthetic enzymes (desaturases, hydroxylases) in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. The host's metabolic pathways could be further engineered to enhance the supply of the necessary precursors, thereby increasing the yield of this compound. Biocatalytic reduction of a corresponding diketone could also be explored, as butanediol dehydrogenases have been shown to stereoselectively reduce diketones to α-hydroxy ketones. nih.govrsc.org

Identification of Novel Biological Targets and Therapeutic Applications in Emerging Fields

The α,β-unsaturated ketone moiety in this compound is a Michael acceptor, which can react with nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity is often associated with a wide range of biological activities. nih.govresearchgate.net Future research should, therefore, investigate the potential of this compound in various therapeutic areas.

Potential therapeutic applications to be explored include:

Anticancer Activity: Many natural and synthetic compounds containing the α,β-unsaturated ketone scaffold have demonstrated potent anticancer properties. nih.gov The mechanism often involves the inhibition of key signaling pathways or the induction of apoptosis.

Antifungal and Antimicrobial Activity: The reactivity of the Michael acceptor can disrupt essential microbial enzymes, leading to growth inhibition. researchgate.net

Anti-inflammatory Effects: Some unsaturated ketones can modulate inflammatory pathways, for example, by interacting with components of the NF-κB signaling cascade. nih.gov

Given the potential for a broad spectrum of biological activities, high-throughput screening of this compound against various cell lines and microbial strains would be a valuable starting point. Subsequent studies should focus on identifying specific molecular targets and elucidating the mechanism of action. The therapeutic potential of ketones, in general, is an active area of research in fields like cardiovascular disease. researchgate.netnih.gov

Advanced Methodologies for Stereoisomer-Specific Analysis and Activity Profiling

The presence of a stereocenter at the C1 position means that this compound can exist as two enantiomers. It is crucial to separate and characterize these stereoisomers, as they may exhibit different biological activities.

Future research in this area should focus on the development and application of advanced analytical techniques for chiral separation, such as:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes chiral stationary phases to resolve enantiomers. Polysaccharide-based chiral stationary phases are particularly versatile for this purpose. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds, GC with chiral columns, often based on cyclodextrin derivatives, can provide excellent separation of enantiomers. gcms.cz

Capillary Electrophoresis (CE): CE with chiral selectors added to the running buffer is another powerful technique for enantioseparation. nih.gov

Once the enantiomers are separated, their absolute configuration needs to be determined, for which techniques like X-ray crystallography or vibrational circular dichroism (VCD) can be employed. Subsequently, the biological activity of each pure enantiomer should be profiled to establish a clear structure-activity relationship.

Exploration of Ecological Roles and Inter-species Interactions

Long-chain fatty acid derivatives and ketones play crucial roles in the chemical communication and defense mechanisms of various organisms, particularly insects and plants. tandfonline.comnih.gov Future research should investigate the potential ecological significance of this compound.

Potential ecological roles to be investigated include:

Pheromonal Activity: Many insects utilize long-chain unsaturated ketones as sex or aggregation pheromones.

Kairomonal or Allomonal Effects: This compound could act as a chemical cue in plant-insect interactions, either attracting or repelling certain insect species. nih.govnih.gov

Defensive Compound: Plants and insects can produce fatty acid derivatives as a defense against herbivores or pathogens. mdpi.com

Q & A

Q. How can researchers determine if 1-Hydroxy-2-tridecen-4-one is a novel compound or has been previously synthesized?

To establish novelty, researchers should first consult authoritative databases like SciFinder and Reaxys to search for existing synthetic routes, spectral data (e.g., NMR, IR), and physical properties (e.g., melting points, optical rotation) . If the compound is known, cross-referencing experimental data (e.g., NMR peaks) with literature values is critical. For novel compounds, full characterization (elemental analysis, HRMS, X-ray crystallography) and comparison with structurally similar analogs are required. Supervisors should be consulted to ensure alignment with field-specific reporting standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Engineering controls : Use fume hoods, closed systems, and grounding to prevent static discharge during transfers .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection may be needed if dust or aerosols form .

- Emergency preparedness : Install eyewash stations and safety showers. Follow spill containment procedures (e.g., inert absorbents for liquid spills) .

- Storage : Store in chemically compatible containers (e.g., glass or HDPE) under inert atmosphere if the compound is oxygen-sensitive .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Spectroscopy : and NMR to confirm backbone structure and stereochemistry; IR for functional group identification (e.g., hydroxyl, ketone) .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Mass spectrometry : HRMS for precise molecular formula determination .

- Thermal analysis : DSC or TGA to evaluate decomposition profiles and stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective hydroxylation or ketone formation, noting solvent compatibility (e.g., THF vs. DCM) .

- Reaction monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (temperature, stoichiometry) dynamically .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-oxidized derivatives) and refine quenching protocols .

- Scale-up considerations : Assess mixing efficiency and heat transfer in batch vs. flow reactors to mitigate exothermic risks .

Q. How should conflicting spectral data for this compound be resolved?

- Reproducibility checks : Repeat experiments under identical conditions to rule out instrumentation errors .

- Comparative analysis : Cross-validate with alternative techniques (e.g., X-ray crystallography vs. NOESY for stereochemical assignments) .

- Computational modeling : Perform DFT calculations to predict NMR chemical shifts or IR vibrational modes and compare with experimental data .

- Collaborative verification : Share samples with independent labs to confirm results, addressing potential solvent or concentration artifacts .

Q. What experimental design principles are critical for studying this compound’s reactivity in complex matrices (e.g., biological systems)?

- Controlled variables : Isolate pH, temperature, and ionic strength effects using buffer systems and thermostatic baths .

- Matrix simulations : Mimic biological environments (e.g., serum albumin solutions) to assess compound stability and protein binding .

- Sensitivity analysis : Use fractional factorial designs to identify dominant factors (e.g., light exposure, oxygen levels) influencing degradation pathways .

- Negative controls : Include blank samples and reference compounds (e.g., structurally similar ketones) to differentiate nonspecific interactions .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s catalytic behavior?

- Isotopic labeling : Use -labeled water or ketone precursors to trace oxygen incorporation pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Spectroscopic trapping : Employ low-temperature ESR or UV-vis to detect short-lived intermediates (e.g., radical species) .

- Computational studies : Perform MD simulations to map free-energy landscapes and transition states .

Methodological Guidance

- Literature rigor : Prioritize peer-reviewed journals and avoid non-curated sources (e.g., ) .

- Data presentation : Include raw data in appendices and processed data in main text, adhering to word limits (≤4,000 words) .

- Ethical compliance : Obtain institutional approvals for biological studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.